molecular formula C6H4F2N2O2 B1296106 3,5-Difluoro-2-nitroaniline CAS No. 361-72-8

3,5-Difluoro-2-nitroaniline

Cat. No.: B1296106
CAS No.: 361-72-8
M. Wt: 174.1 g/mol
InChI Key: ZULNIHUDSFLCBT-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-nitroaniline is an organic compound with the molecular formula C6H4F2N2O2 It is a derivative of aniline, where two fluorine atoms are substituted at the 3rd and 5th positions, and a nitro group is substituted at the 2nd position on the benzene ring

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,5-Difluoro-2-nitroaniline . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity. Additionally, individual factors such as age, sex, health status, and genetic factors can influence the compound’s action and efficacy in the body.

Biochemical Analysis

Biochemical Properties

3,5-Difluoro-2-nitroaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. The interactions between this compound and biomolecules are primarily based on its ability to form hydrogen bonds and engage in electrostatic interactions due to the presence of the nitro and fluorine groups .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular function. Additionally, it can impact cell signaling by interacting with receptors and other signaling molecules, thereby modulating cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. The binding interactions are facilitated by the compound’s structural features, including the nitro and fluorine groups, which enable it to form stable complexes with target molecules. These interactions can result in changes in gene expression and enzyme activity, ultimately affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound is generally stable under standard laboratory conditions, but it can undergo degradation over extended periods. Studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and can modulate biochemical pathways without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal metabolic processes. These dose-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through reduction and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities. These metabolic processes can influence the overall impact of this compound on cellular function and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by its physicochemical properties, including solubility and affinity for cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific organelles or compartments within the cell through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound reaches its intended sites of action, where it can interact with target biomolecules and modulate cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-2-nitroaniline typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form different oxidation states.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3,5-Difluoro-2-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with different oxidation states.

Scientific Research Applications

3,5-Difluoro-2-nitroaniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluoro-2-aminobenzene
  • 3,5-Difluoro-2-nitrophenol
  • 3,5-Difluoro-2-nitrobenzaldehyde

Uniqueness

3,5-Difluoro-2-nitroaniline is unique due to the presence of both fluorine and nitro groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .

Properties

IUPAC Name

3,5-difluoro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULNIHUDSFLCBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80278841
Record name 3,5-difluoro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80278841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361-72-8
Record name 361-72-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-difluoro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80278841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Difluoro-2-nitroaniline
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Synthesis routes and methods

Procedure details

A solution of the 1,3,5-trifluoro-2-nitrobenzene (7.08 g, 39.98 mmol) in tetrahydrofuran (50 mL) was stirred at 0 degrees Centigrade while a solution of 7N ammonia in methanol (23 mL) was added. The reaction turned deep red and was stirred overnight in a sealed tube. The mixture was filtered to remove NH4F and the solvent removed to give a red-orange solid which was purified by silica gel chromatography using 2:1 hexanes/ethyl acetate to give 6.27 g of 3,5-difluoro-2-nitroaniline.
Quantity
7.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 3,5-difluoro-2-nitroaniline significant in the synthesis of fluorinated heterocycles?

A: this compound has proven to be a crucial starting material in the synthesis of 4,6-difluorobenzofuroxan []. Previous reported methods for synthesizing this difluorinated benzofuroxan were found to be irreproducible []. Researchers exploring alternative synthetic pathways discovered that this compound could be effectively utilized to produce this valuable compound [].

Q2: What is the significance of synthesizing fluorinated benzofuroxans like 4,6-difluorobenzofuroxan?

A: Fluorinated benzofuroxans, including 4,6-difluorobenzofuroxan, are important precursors in the synthesis of novel quinoxaline 1,4-dioxide derivatives []. These derivatives are of significant interest due to their potential biological activities and applications in medicinal chemistry. Additionally, the introduction of fluorine atoms into heterocyclic structures can significantly influence their reactivity and physicochemical properties, opening up avenues for developing new drugs and materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.